Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of 2-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiol group in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. Additionally, the thiol group can form covalent bonds with nucleophilic sites in biomolecules, further contributing to its activity .
Comparison with Similar Compounds
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate can be compared with other oxadiazole derivatives, such as:
- Ethyl 2-((5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
These compounds share similar structural features but differ in the substituents on the phenyl ringThis compound is unique due to the presence of the chlorine atom, which can enhance its binding affinity and specificity towards certain molecular targets .
Biological Activity
Ethyl 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H11ClN2O3S, with a molecular weight of 298.75 g/mol. The compound features a thioether linkage and an oxadiazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines. For instance:
- IC50 Values : In a comparative study, compounds related to oxadiazoles exhibited IC50 values ranging from 1.82 to 5.55 µM against different cancer cell lines such as HCT-116 and MCF-7 . This suggests that derivatives of the oxadiazole scaffold may possess significant cytotoxic properties.
The mechanism by which this compound exerts its effects is believed to involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. For example, some studies indicate that oxadiazole derivatives can inhibit Rho/MRTF/SRF-mediated gene transcription .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Oxadiazole : The initial step often includes the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the corresponding thiazole derivative.
- Acetate Formation : The final product is obtained by esterification with ethyl acetate under acidic conditions.
Case Study 1: Anticancer Efficacy
In a study assessing various oxadiazole derivatives for anticancer activity, this compound was evaluated alongside other compounds. The results indicated that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), comparable to standard chemotherapeutic agents like Doxorubicin .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition properties of similar compounds revealed that certain oxadiazole derivatives could inhibit key enzymes involved in cancer progression and metabolism . This highlights the potential dual role of this compound in both direct cytotoxicity and metabolic modulation.
Properties
Molecular Formula |
C12H11ClN2O3S |
---|---|
Molecular Weight |
298.75 g/mol |
IUPAC Name |
ethyl 2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C12H11ClN2O3S/c1-2-17-10(16)7-19-12-15-14-11(18-12)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3 |
InChI Key |
JTIZGGBSKQSBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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